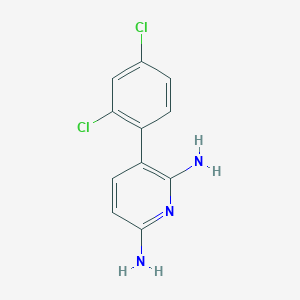
3-(2,4-Dichlorophenyl)pyridine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenyl)pyridine-2,6-diamine is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a pyridine ring substituted with two amino groups at positions 2 and 6, and a 2,4-dichlorophenyl group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)pyridine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde and 2,6-diaminopyridine.
Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 2,6-diaminopyridine in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Commonly used solvents include ethanol, methanol, or water, and the reaction is typically carried out under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(2,4-Dichlorophenyl)pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 3-(2,4-Dichlorophenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(2,3-Dichlorophenyl)pyridine-2,6-diamine
- 3-(2,5-Dichlorophenyl)pyridine-2,6-diamine
- 3-(2,6-Dichlorophenyl)pyridine-2,6-diamine
Uniqueness
3-(2,4-Dichlorophenyl)pyridine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 2 and 4 on the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C11H9Cl2N3 |
|---|---|
分子量 |
254.11 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C11H9Cl2N3/c12-6-1-2-7(9(13)5-6)8-3-4-10(14)16-11(8)15/h1-5H,(H4,14,15,16) |
InChI 键 |
VSQQDHYTDRVYOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(C=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


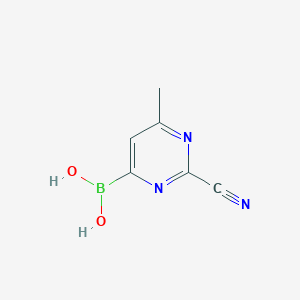
![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)
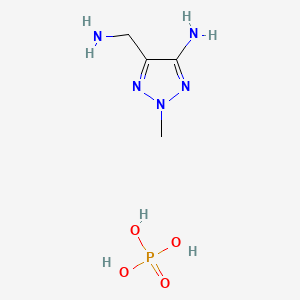

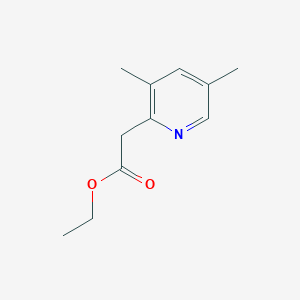
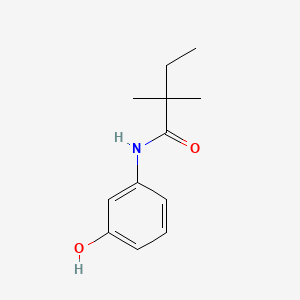
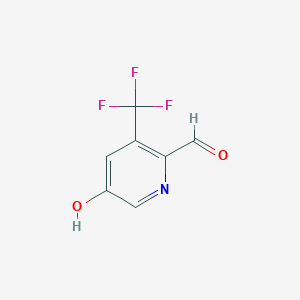
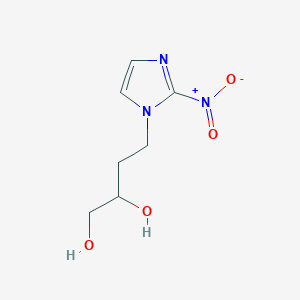

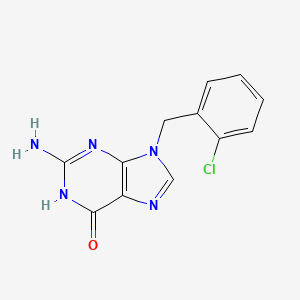
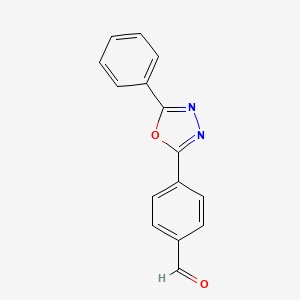
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
